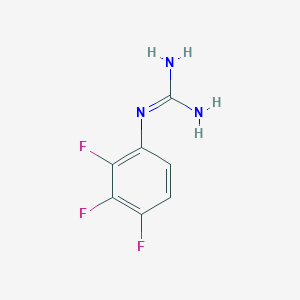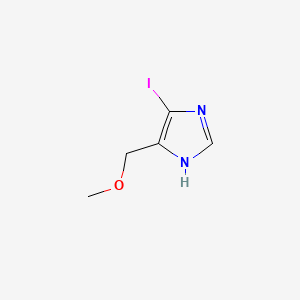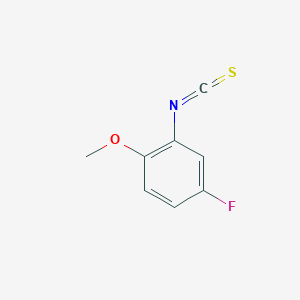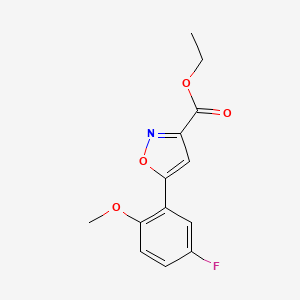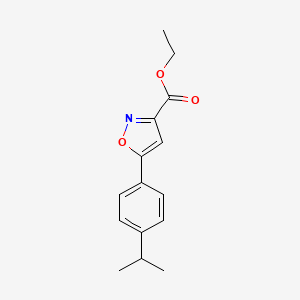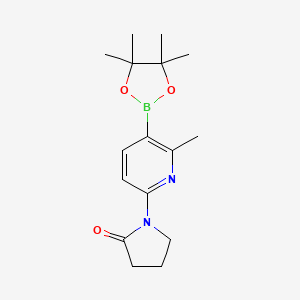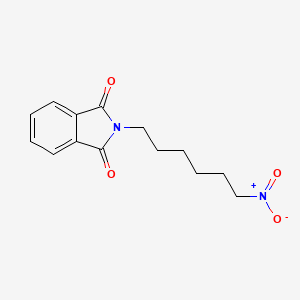
(Boc-amino)methyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Boc-amino)methyl Acetate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl acetate moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-amino)methyl Acetate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Boc-amino)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, but the methyl acetate moiety can be oxidized to form corresponding acids or esters.
Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid or lithium aluminum hydride.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group remains intact while other functional groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Zinc in hydrochloric acid, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, deprotected amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Boc-amino)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules where selective protection of amines is required.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: It is employed in drug development and synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of (Boc-amino)methyl Acetate involves the protection of the amino group by the Boc moiety. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The intermediate then undergoes elimination to form the Boc-protected amine. Deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) protected amines: These compounds use the carbobenzoxy group for amine protection and are stable under hydrogenolysis conditions.
Fluorenylmethyloxycarbonyl (Fmoc) protected amines: These compounds use the Fmoc group for amine protection and are stable under basic conditions.
Uniqueness
(Boc-amino)methyl Acetate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Boc group can be selectively removed under mild acidic conditions, providing an advantage over other protecting groups that require harsher conditions for deprotection .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino]methyl acetate |
InChI |
InChI=1S/C8H15NO4/c1-6(10)12-5-9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,11) |
InChI Key |
XPQGLWNLNDCAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
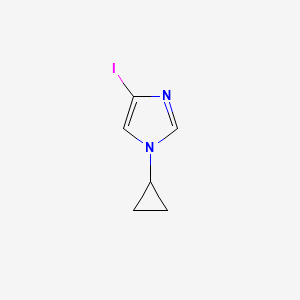
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
